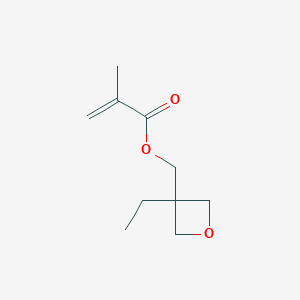

(3-Ethyloxetan-3-yl)methyl methacrylate

Übersicht

Beschreibung

(3-Ethyloxetan-3-yl)methyl methacrylate: is a functional monomer belonging to the oxetane family. It is characterized by its unique structure, which includes an oxetane ring and a methacrylate group. This compound is known for its high refractive index and low absorption coefficient, making it valuable in various applications, particularly in the field of photopolymerizable compositions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyloxetan-3-yl)methyl methacrylate typically involves the reaction of methacrylic acid with (3-ethyloxetan-3-yl)methanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent product quality. The compound is often stabilized with inhibitors like MEHQ (4-methoxyphenol) to prevent premature polymerization during storage and handling .

Analyse Chemischer Reaktionen

Types of Reactions:

Polymerization: (3-Ethyloxetan-3-yl)methyl methacrylate undergoes polymerization reactions with other reactive monomers to form polymers.

Cationic Polymerization: This compound can initiate cationic polymerization reactions, such as acrylation reactions, allowing for copolymerizations with different compounds.

Common Reagents and Conditions:

Catalysts: Strong acids or bases.

Inhibitors: MEHQ to prevent premature polymerization.

Solvents: Common organic solvents like dichloromethane or toluene.

Major Products: The primary products formed from these reactions are polymers with varying molecular weights, depending on the number of chain-initiating units present .

Wissenschaftliche Forschungsanwendungen

Polymerization Initiator

(3-Ethyloxetan-3-yl)methyl methacrylate serves as an initiator in cationic polymerization reactions, particularly in acrylation processes. The compound's oxetane ring undergoes ring-opening, which is the rate-limiting step in the polymerization process. This reaction allows for the copolymerization with various reactive monomers to produce polymers with tailored properties .

Optical Modifier

Due to its high refractive index and low absorption coefficient, this compound is utilized as an optical modifier in photopolymerizable compositions. It enhances the optical properties of materials used in coatings and adhesives, making it valuable for applications requiring specific light transmission characteristics .

Drug Delivery Systems

Research indicates that polymers synthesized from this compound can encapsulate therapeutic agents effectively. This application is particularly relevant in the development of advanced drug delivery systems, where controlled release and targeted delivery are crucial.

Coatings and Adhesives

The compound's reactivity allows it to be used in the formulation of coatings, adhesives, and sealants. Its ability to form strong bonds makes it suitable for various industrial applications where durability and adhesion are essential .

Case Study 1: Drug Delivery Systems

A study published in a peer-reviewed journal demonstrated that polymers derived from this compound were effective in encapsulating hydrophilic drugs. The release profiles indicated that these polymers could provide sustained release over extended periods, making them ideal candidates for pharmaceutical applications .

Case Study 2: Photopolymerizable Compositions

In another research effort, this compound was incorporated into photopolymerizable systems used for dental materials. The study found that the addition of this compound improved the mechanical properties and light-curing efficiency of the composites, leading to better performance in clinical settings .

Wirkmechanismus

The mechanism of action of (3-Ethyloxetan-3-yl)methyl methacrylate primarily involves its ability to undergo polymerization reactions. The oxetane ring opening is the critical step, which occurs at a rate dependent on the activation energy of the reactants. This process allows the compound to form stable polymers with desired properties .

Vergleich Mit ähnlichen Verbindungen

- Methacrylic Acid (3-Ethyloxetan-3-yl)methyl Ester

- 3-Methacryloxymethyl-3-ethyloxetane

- 3-Ethyl-3-methacryloxymethyloxetane

Uniqueness: (3-Ethyloxetan-3-yl)methyl methacrylate stands out due to its combination of an oxetane ring and a methacrylate group, which imparts unique properties such as high refractive index and low absorption coefficient. These characteristics make it particularly valuable in optical applications and high-performance polymer synthesis .

Biologische Aktivität

(3-Ethyloxetan-3-yl)methyl methacrylate (CAS No. 37674-57-0) is a functional monomer belonging to the oxetane family, characterized by its unique structure that includes an oxetane ring and a methacrylate group. This compound has garnered attention for its potential applications in biomedical fields, particularly in the synthesis of biocompatible materials and high-performance polymers. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, and potential applications.

- Molecular Formula : C10H16O3

- Molecular Weight : 184.23 g/mol

- Boiling Point : 239.0 ± 13.0 °C

- Density : 1.004 ± 0.06 g/cm³

- Storage Temperature : 2-8 °C

Target of Action

This compound primarily acts through polymerization reactions, where it interacts with various reactive monomers to form stable polymers with specific mechanical and optical properties .

Biochemical Pathways

The polymerization process involves the opening of the oxetane ring, which is a rate-limiting step influenced by the activation energy of the reactants. This compound can also serve as an initiator for cationic polymerization reactions, allowing for copolymerization with other compounds .

Cellular Effects

Research indicates that this compound can influence several cellular processes:

- Cell Signaling : It may affect signaling pathways by interacting with enzymes that modulate these pathways.

- Gene Expression : Changes in metabolic processes have been observed, suggesting potential impacts on gene expression .

Dosage Effects in Animal Models

Studies show that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Significant alterations in metabolic processes and gene expression levels have been documented.

Case Studies

- Biocompatibility Assessment

-

Polymerization Studies

- Research involving light-induced polymerization highlighted how varying light dosages affected the mechanical properties of materials derived from this monomer. The study found that increasing light exposure led to enhanced stiffness and strength of the resulting polymers, showcasing the tunable nature of materials synthesized from this compound .

Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H16O3 |

| Molecular Weight | 184.23 g/mol |

| Boiling Point | 239.0 ± 13.0 °C |

| Density | 1.004 ± 0.06 g/cm³ |

| Storage Temperature | 2-8 °C |

| Dosage Level | Cellular Impact |

|---|---|

| Low Dose | Minimal impact |

| Moderate Dose | Moderate metabolic changes |

| High Dose | Significant alterations |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-Ethyloxetan-3-yl)methyl methacrylate in laboratory settings?

The compound is typically synthesized via coupling reactions. For example, a procedure using (3-ethyloxetan-3-yl)methanol and methacrylate derivatives involves:

- Reacting (3-ethyloxetan-3-yl)methanol (1.0 equiv) with a methacrylate precursor (e.g., 5-bromo-2-methoxypyridine).

- Quenching the reaction with silica gel and purifying via column chromatography (5% to 20% EtOAc/hexanes gradient), yielding ~68% of the product .

- Key validation includes HRMS ([M+H]+ calculated: 237.1485, observed: 237.1482) and NMR for structural confirmation.

Q. What analytical techniques are recommended for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and purity (e.g., [M+H]+ = 237.1485) .

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify oxetane ring integrity and methacrylate group connectivity.

- Chromatography: Column chromatography (silica gel, EtOAc/hexanes) for purification, followed by TLC or HPLC to assess purity .

Q. What safety precautions are essential when handling this compound in laboratory experiments?

- PPE: Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Medical Preparedness: Establish protocols for skin decontamination (soap/water) and emergency evaluation for allergic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in coupling reactions?

- Catalyst Screening: Test palladium or nickel catalysts for cross-coupling efficiency.

- Solvent Effects: Compare polar aprotic solvents (e.g., DMF, THF) to improve solubility of reactants.

- Temperature Control: Optimize reaction temperature (e.g., 60–80°C) to balance reaction rate and side-product formation .

Q. What strategies are effective for incorporating this compound into copolymer systems?

- Radical Polymerization: Initiate with AIBN or benzoyl peroxide in bulk or solution polymerization.

- Comonomer Selection: Pair with methyl methacrylate (MMA) or styrene to study reactivity ratios and copolymer composition via H NMR .

- Post-Functionalization: Exploit the oxetane ring’s strain for click chemistry (e.g., thiol-ene reactions) to modify polymer side-chains .

Q. How should researchers address discrepancies in spectroscopic data when confirming the structure of this compound?

- Cross-Validation: Compare HRMS, NMR, and IR data with literature values (e.g., oxetane proton shifts at δ 4.5–5.0 ppm) .

- Impurity Analysis: Use GC-MS or HPLC to identify byproducts (e.g., unreacted methacrylate monomers) and refine purification protocols .

Q. What are the critical factors influencing the stability of this compound during storage and experimental use?

- Storage Conditions: Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the oxetane ring .

- Inhibitors: Add 50–100 ppm hydroquinone or MEHQ to suppress premature polymerization during long-term storage .

- Moisture Control: Use molecular sieves in reaction mixtures to avoid ring-opening side reactions .

Q. Key Notes

- Toxicology: While the compound shares structural similarities with methyl methacrylate, its oxetane group may alter toxicity profiles. Conduct in vitro assays (e.g., Ames test) to assess mutagenicity .

- Regulatory Compliance: For international shipping, adhere to IATA/IMDG guidelines (flammable liquid, Class 4) .

Eigenschaften

IUPAC Name |

(3-ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-10(5-12-6-10)7-13-9(11)8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHKWPIEJYAPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151264-19-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, (3-ethyl-3-oxetanyl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151264-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10457203 | |

| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37674-57-0 | |

| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37674-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.